![molecular formula C24H20INO5 B12945006 D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and proteomics studies due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- typically involves the protection of the amino group of D-tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The iodination of the tyrosine residue is achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes .
Mecanismo De Acción
The mechanism of action of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluorenylmethyloxycarbonyl group provides protection during synthesis, which is later removed to yield the active peptide or protein .
Comparación Con Compuestos Similares
Similar Compounds
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Another protected tyrosine derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: A similar compound used in peptide synthesis with a different amino acid.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A protected phenylalanine derivative used in similar applications.
Uniqueness
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is unique due to its iodinated tyrosine residue, which allows for specific chemical modifications and applications in peptide synthesis. The presence of the iodine atom provides additional reactivity compared to other protected amino acids .
Propiedades
Fórmula molecular |
C24H20INO5 |
|---|---|
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m1/s1 |
Clave InChI |
UAVWFAFIRLEPJJ-JOCHJYFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


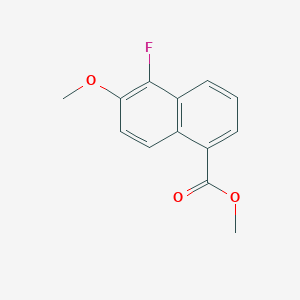
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
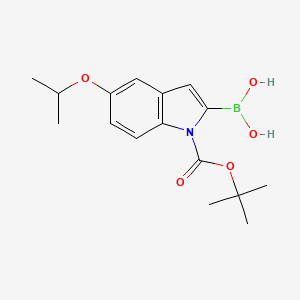
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
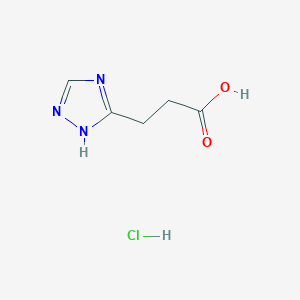
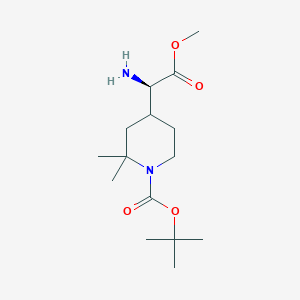

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
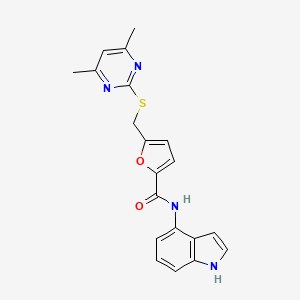
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
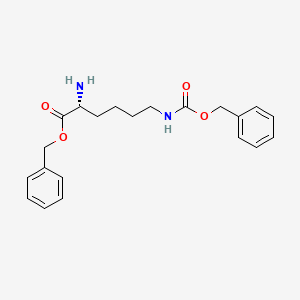
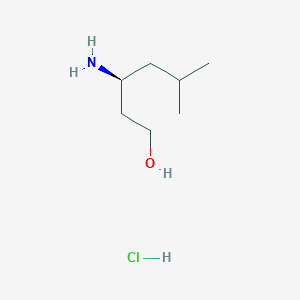
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
